molecular formula C6H3Br2NO2 B1313857 2,6-Dibromo-3-pyridinecarboxylic acid CAS No. 55304-85-3

2,6-Dibromo-3-pyridinecarboxylic acid

Cat. No.: B1313857
CAS No.: 55304-85-3
M. Wt: 280.9 g/mol
InChI Key: JOASPXJXGMCEOX-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-pyridinecarboxylic acid is an organic compound with the molecular formula C6H3Br2NO2. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and a carboxylic acid group is attached at the 3rd position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-3-pyridinecarboxylic acid can be synthesized through several methods. One common approach involves the bromination of 3-pyridinecarboxylic acid using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2,6-Dibromo-3-pyridinecarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6-Tribromopyridine
  • 2,6-Dibromo-4-(trifluoromethyl)pyridine
  • 2,6-Dibromopyridin-4-ol
  • 2,6-Dibromo-N,N-dimethylpyridin-4-amine
  • 2,6-Dibromo-3-nitropyridine

Uniqueness

2,6-Dibromo-3-pyridinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridine derivatives. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds .

Properties

IUPAC Name

2,6-dibromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOASPXJXGMCEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482813
Record name 2,6-Dibromo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55304-85-3
Record name 2,6-Dibromo-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dibromo-3-formylpyridine (0.3 g) in tert-butanol (12 mL)-water (1 mL) were added sodium dihydrogen phosphate (0.14 g), 2-methyl-2-butene (0.32 g) and a solution of sodium chlorite (0.36 g) in water (2 mL) successively at room temperature, and the mixture was stirred for 2 hours. The reaction mixture was poured into water. The mixture was acidified by adding 1 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (0.28 g).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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